2-Cyclohexyl-2-methoxyethan-1-ol
Description
2-Cyclohexyl-2-methoxyethan-1-ol is a secondary alcohol featuring a cyclohexyl group and a methoxy group attached to the second carbon of an ethanol backbone. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl (-OH) and methoxy (-OCH₃) groups, combined with the hydrophobic cyclohexyl moiety. Such compounds are often utilized in organic synthesis as intermediates or solvents, where solubility and stability are critical.
Properties
IUPAC Name |
2-cyclohexyl-2-methoxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-11-9(7-10)8-5-3-2-4-6-8/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNALEAXSEZHKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CO)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Cyclohexyl-2-methoxyethan-1-ol can be achieved through several synthetic routes. One common method involves the nucleophilic attack of methanol on protonated ethylene oxide, followed by proton transfer . Industrial production methods may vary, but typically involve similar nucleophilic substitution reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
2-Cyclohexyl-2-methoxyethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like chromic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyclohexyl-2-methoxyethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It can be used in the preparation of biologically active compounds.
Medicine: It may serve as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-methoxyethan-1-ol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but generally, it acts by modifying the chemical environment or participating in chemical reactions that lead to the desired outcome .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-cyclohexyl-2-methoxyethan-1-ol with four structurally related compounds:
*Estimated based on structural analogs.
Physicochemical and Pharmacokinetic Properties
Lipid Solubility and Membrane Permeability
- This compound : The cyclohexyl group likely enhances lipid solubility, similar to 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, which demonstrated significant blood-brain barrier penetration in dogs .
- 2-(2-Methoxyethoxy)ethanol: Polar glycol ether structure reduces lipid solubility, favoring aqueous environments .
Degradation and Metabolism
- Nitrosoureas (e.g., ) degrade rapidly in plasma (~5-minute half-life), forming reactive intermediates like isocyanates . While this compound lacks a nitrosourea group, its hydroxyl and methoxy substituents may influence stability.
- Cyclohexyl-containing compounds (e.g., carvyl propionate) show minimal protein binding compared to halogenated analogs, which exhibit higher renal excretion rates .
Biological Activity
2-Cyclohexyl-2-methoxyethan-1-ol, a compound with the molecular formula and CAS number 1909326-03-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
- Molecular Weight : 186.30 g/mol
- Boiling Point : Approximately 200°C
- Solubility : Soluble in organic solvents; limited solubility in water.
Biological Activity Overview
The biological evaluation of this compound suggests a range of activities, including:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These may include:
- Disruption of microbial cell membranes.
- Inhibition of essential metabolic pathways.
Anticancer Potential
Studies have highlighted the potential of this compound in cancer treatment:
- It may induce apoptosis in various cancer cell lines.
- Mechanisms include modulation of key signaling pathways associated with cell proliferation and survival.
In Vitro Studies
In vitro assays have demonstrated that this compound influences cellular processes such as:
| Cell Line | Concentration (μM) | Effect on Cell Viability |
|---|---|---|
| Hep-G2 | Up to 5 | Low cytotoxicity |
| A2058 | Up to 5 | Selective action on malignant cells |
Mechanistic Insights
The compound appears to activate crucial cellular pathways:
- Ubiquitin-proteasome pathway (UPP) : Involved in protein degradation.
- Autophagy-lysosome pathway (ALP) : Plays a role in cellular homeostasis.
Cancer Cell Line Study
In a comparative study involving various benzoic acid derivatives, this compound was found to significantly activate cathepsins B and L at non-cytotoxic concentrations, suggesting a therapeutic window where effects on cancer cells can be achieved without harming normal tissues.
Antimicrobial Efficacy
A series of tests against Gram-positive and Gram-negative bacteria revealed that compounds with similar structural motifs exhibited varying degrees of antibacterial activity. Although specific data for this compound were not detailed, its structural analogs showed promising results.
Summary Table of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Significant activity against various strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Mechanistic Insights | Activates UPP and ALP |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
